Welcome to the BenchChem Online Store!
molecular formula C13H20N2O2 B8756101 4-methoxy-3-[2-(1-pyrrolidinyl)ethoxy]Benzenamine CAS No. 170229-92-2

4-methoxy-3-[2-(1-pyrrolidinyl)ethoxy]Benzenamine

Cat. No. B8756101
M. Wt: 236.31 g/mol
InChI Key: DLRAIFHTDJIUBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05801170

Procedure details

The title compound was prepared from 2-(2-pyrrolidin-1-ylethoxy)-4-nitroanisole (D30) using a similar procedure to Description 2 (96%).
Name
2-(2-pyrrolidin-1-ylethoxy)-4-nitroanisole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]1([CH2:6][CH2:7][O:8][C:9]2[CH:14]=[C:13]([N+:15]([O-])=O)[CH:12]=[CH:11][C:10]=2[O:18][CH3:19])[CH2:5][CH2:4][CH2:3][CH2:2]1.CC1C=C(C2OC(C)=NN=2)C=CC=1C1C=CC(C(O)=O)=CC=1>>[N:1]1([CH2:6][CH2:7][O:8][C:9]2[CH:14]=[C:13]([CH:12]=[CH:11][C:10]=2[O:18][CH3:19])[NH2:15])[CH2:5][CH2:4][CH2:3][CH2:2]1

Inputs

Step One
Name
2-(2-pyrrolidin-1-ylethoxy)-4-nitroanisole
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1(CCCC1)CCOC1=C(C=CC(=C1)[N+](=O)[O-])OC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(C=CC(=C1)C=1OC(=NN1)C)C1=CC=C(C=C1)C(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N1(CCCC1)CCOC=1C=C(N)C=CC1OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.